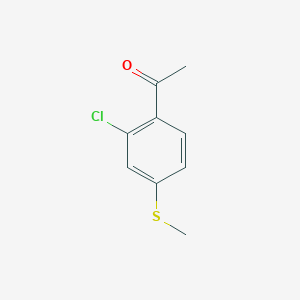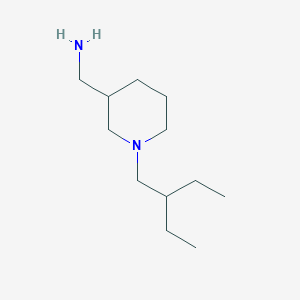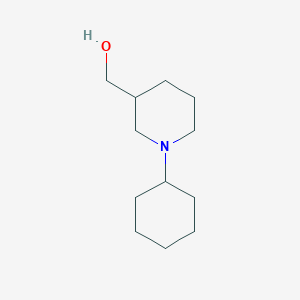
1-(2-氯-4-甲硫基苯基)-乙酮
描述
“1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone” is a chemical compound with the formula C9H9ClOS. It’s used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound like “1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone” can be determined using techniques like X-ray diffraction .科学研究应用
合成和生物学评价
1-(2-氯-4-甲硫基苯基)-乙酮用作合成各种有机化合物的前体,包括 2,4,5-三取代-1H-咪唑。这些化合物从各种芳香乙酸通过弗里德尔-克拉夫特酰化合成,得到乙酮衍生物。然后这些衍生物经过进一步的化学转化,例如微波辐射,以获得目标化合物。合成的化合物经过生物筛选,以了解其抗菌和抗真菌作用,揭示了在解决微生物感染中的潜在应用 (Sawant、Patil 和 Baravkar,2011)。
抗菌活性研究
另一项研究重点是合成 6-苯基-4-(4-(4-(对甲苯氧基)苯氧基)苯基)-5, 6-二氢嘧啶-2(1H)-酮及其抗菌活性。该化合物通过一系列化学反应合成,其中包括 1-氯-4-(对甲苯氧基)苯和 1-(4-羟基苯基)-乙酮等反应物。然后对合成的化合物针对各种细菌菌株的抗菌活性进行评估,展示了其在开发新型抗菌剂中的潜在用途 (Dave 等人,2013)。
物理性质分析
该化合物还用于研究有机化合物的物理性质,例如研究一些芳香酮与 N-甲基乙酰胺的二元混合物。通过测量声速和密度,该研究旨在了解这些混合物中二元相互作用的性质,从而有助于加深对溶液化学和分子相互作用的认识 (Tangeda 和 Nallani,2005)。
缓蚀
1-(2-氯-4-甲硫基苯基)-乙酮衍生物已被研究其作为缓蚀剂的潜力。合成化合物 1-(5-甲基-1-苯基-1H-1,2,3-三唑-4-基)乙酮 (MPTE) 被评估其在盐酸环境中抑制低碳钢腐蚀的能力。该研究结合了实验方法和量子化学计算来确定该化合物的效率和作用方式,突出了其在材料科学和工程中的应用 (Jawad 等人,2020)。
未来方向
属性
IUPAC Name |
1-(2-chloro-4-methylsulfanylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLNUKOPZVCGKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B1464856.png)
![[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464859.png)
![{1-[(4-Ethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464860.png)

![[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine](/img/structure/B1464862.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one](/img/structure/B1464866.png)
![1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1464867.png)

![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464870.png)
![[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464872.png)
![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methanamine](/img/structure/B1464874.png)


